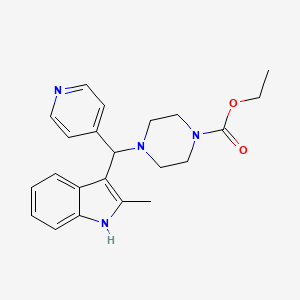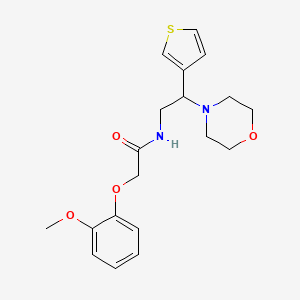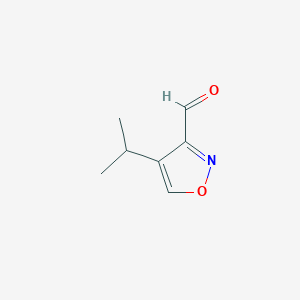
(1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride” is a neuroleptic drug that is used in the treatment of schizophrenia and other psychotic disorders . It has been shown to inhibit the growth and mutation of carcinogenic cells in animals .
Synthesis Analysis
The synthesis of this compound involves several steps. The key intermediate in the preparation of zolazepam, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, is prepared via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone . The reaction product is prone to an intermolecular cyclization, affording a tricyclic side product .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrazolone ring and the fluorine atom of an adjacent phenyl group are involved in intermolecular cyclization .Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis, including acylation, chlorination, and cyclization . The reaction conditions, side products, and workup procedure were considered and the products and side products were characterized via 1H NMR, 13C NMR, and GC-MS techniques .Scientific Research Applications
- Researchers have explored the cytotoxic effects of derivatives based on this compound. For instance, novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized and tested against human breast cancer cell lines (MCF-7). Some of these derivatives exhibited promising cytotoxic activity, with IC50 values comparable to or better than the standard drug cisplatin .
- Imidazole-containing compounds, including derivatives related to our compound of interest, have shown good antimicrobial potential. For example, compounds 1a and 1b demonstrated favorable antimicrobial activity .
- Indole derivatives, which share structural similarities with our compound, have been investigated for their anti-HIV-1 properties. Molecular docking studies revealed their potential as anti-HIV agents .
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were evaluated for in vitro antitubercular activity. These compounds were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG), showing potential as antitubercular agents .
- Some 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives, synthesized from 6-azido-1,3-dimethyluracil, were evaluated for antiviral activity. These compounds hold promise for further exploration in antiviral drug development .
Anticancer Properties
Antimicrobial Potential
Anti-HIV Activity
Antitubercular Activity
Antiviral Evaluation
properties
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O.ClH/c1-12-13(11-19(2)18-12)16(22)21-9-7-20(8-10-21)15-6-4-3-5-14(15)17;/h3-6,11H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKOYILMRMQGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2759353.png)


![8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2759359.png)

![tert-butyl 4-[(E)-2-cyanovinyl]piperidine-1-carboxylate](/img/structure/B2759361.png)


![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2759365.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2759367.png)